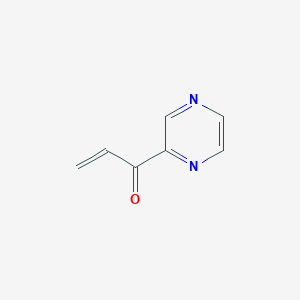

1-(Pyrazin-2-yl)prop-2-en-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O |

|---|---|

Molecular Weight |

134.14 g/mol |

IUPAC Name |

1-pyrazin-2-ylprop-2-en-1-one |

InChI |

InChI=1S/C7H6N2O/c1-2-7(10)6-5-8-3-4-9-6/h2-5H,1H2 |

InChI Key |

GHXGGDYEBSUAPT-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)C1=NC=CN=C1 |

Origin of Product |

United States |

Derivatization and Structural Modification Strategies for Pyrazinyl Chalcones

Systematic Substitution Patterns on the Pyrazine (B50134) Heterocycle

Modifications to the pyrazine ring (Ring A) are a key strategy in the derivatization of these chalcones.

The introduction of alkyl groups to the pyrazine ring is a common strategy to modify the lipophilicity and steric profile of pyrazinyl chalcones. A prominent method for this is the Minisci radical alkylation, which has been applied to pyrazine-2-carbonitrile as a starting material. researchgate.netnih.gov This is followed by conversion to the corresponding 1-(5-alkylpyrazin-2-yl)ethan-1-one. researchgate.netnih.gov

Table 1: Examples of Alkyl-Substituted Pyrazinyl Chalcones

| Alkyl Group | Position on Pyrazine Ring | Phenyl Ring Substitution | Compound Name |

|---|---|---|---|

| Isopropyl | 5 | Varies | (E)-1-(5-Isopropylpyrazin-2-yl)-3-(substituted-phenyl)prop-2-en-1-one |

| Propyl | 5 | Nitro | (E)-1-(5-Alkylpyrazin-2-yl)-3-(nitrophenyl)prop-2-en-1-one |

| Butyl | 5 | Hydroxyl | (E)-1-(5-Alkylpyrazin-2-yl)-3-(hydroxyphenyl)prop-2-en-1-one |

While the synthesis of "halogenated pyrazine-based chalcones" is a significant area of research, studies primarily focus on introducing halogen atoms to the phenyl ring (Ring B) rather than directly onto the pyrazine heterocycle. nih.govmdpi.com The common synthetic route involves the Claisen-Schmidt condensation of an acetylpyrazine (B1664038) (which can be unsubstituted or alkylated) with a pre-halogenated benzaldehyde. mdpi.com This method effectively places the halogen substituent on the phenyl ring of the resulting chalcone (B49325). The available research literature does not emphasize the direct halogenation of the pyrazine ring itself as a primary diversification strategy for this class of compounds.

Modifications and Substitutions on the Phenyl Ring

The phenyl ring (Ring B) is a major site for structural modification, allowing for the introduction of a wide array of functional groups that can modulate the electronic properties of the chalcone backbone.

The introduction of halogens to the phenyl ring is a well-explored strategy, primarily achieved through the Claisen-Schmidt condensation of acetylpyrazine with various halogenated benzaldehydes. nih.govmdpi.com This approach has yielded series of chalcones with fluoro, chloro, and bromo substituents, typically at the 2- and 4-positions of the phenyl ring. mdpi.com

The synthesis of 2-chloro and 2-bromo substituted derivatives has been successfully accomplished, leading to compounds like (2E)-3-(2-chlorophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one and (2E)-3-(2-bromophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one. mdpi.com Similarly, 4-brominated and various fluorinated derivatives have been prepared. mdpi.com However, researchers have noted that the synthesis and purification of these halogenated compounds can present challenges, with yields varying significantly depending on the position and type of halogen. For example, 2-brominated compounds were obtained in acceptable yields (20%–50%), whereas the synthesis of 4-brominated derivatives often resulted in much smaller amounts (2%–6% yields). mdpi.com

Table 2: Examples of Halogenated Phenyl-Substituted Pyrazinyl Chalcones

| Halogen | Position on Phenyl Ring | Pyrazine Ring Substitution | Compound Name |

|---|---|---|---|

| Fluoro | 2 or 4 | Unsubstituted / Alkyl | (2E)-1-(Pyrazin-2-yl)-3-(fluorophenyl)prop-2-en-1-one |

| Chloro | 2 | Unsubstituted | (2E)-3-(2-Chlorophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one |

| Bromo | 2 | Unsubstituted | (2E)-3-(2-Bromophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one |

Electron-withdrawing groups (EWGs), particularly the nitro (NO₂) group, have been a key focus in the design of pyrazinyl chalcones. The presence of EWGs, especially at the 2- and 4-positions of the phenyl ring, has been shown to have a positive influence on the biological activity of these compounds. researchgate.netnih.govmdpi.com The synthesis of these derivatives is generally achieved via the Claisen-Schmidt condensation of an appropriate acetylpyrazine with a nitro-substituted benzaldehyde. researchgate.net Studies on series like (E)-1-(5-alkylpyrazin-2-yl)-3-(nitrophenyl)prop-2-en-1-ones have confirmed the high potency of these nitro-substituted compounds. researchgate.netnih.gov

Table 3: Examples of Nitro-Substituted Pyrazinyl Chalcones

| Electron-Withdrawing Group | Position on Phenyl Ring | Pyrazine Ring Substitution | Compound Name |

|---|---|---|---|

| Nitro | 2, 3, or 4 | Isopropyl | (E)-1-(5-Isopropylpyrazin-2-yl)-3-(nitrophenyl)prop-2-en-1-one |

The incorporation of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups onto the phenyl ring of pyrazinyl chalcones introduces functionalities that can act as hydrogen bond donors and acceptors, altering the molecule's polarity and interaction capabilities. The synthesis follows the standard Claisen-Schmidt condensation, using appropriately substituted hydroxy- or methoxy-benzaldehydes. researchgate.net Research has explored derivatives such as (E)-1-(5-alkylpyrazin-2-yl)-3-(hydroxyphenyl)prop-2-en-1-ones and their methoxy-substituted counterparts. nih.gov However, the isolation of certain derivatives, for example, those with methoxy groups, has proven difficult in some cases, resulting in very low yields, possibly due to high lipophilicity or lower reactivity of the starting aldehyde. researchgate.net

Table 4: Examples of Hydroxyl and Methoxy-Substituted Pyrazinyl Chalcones

| Functional Group | Position on Phenyl Ring | Pyrazine Ring Substitution | Compound Name |

|---|---|---|---|

| Hydroxyl | Varies | Propyl / Isopropyl | (E)-1-(5-Alkylpyrazin-2-yl)-3-(hydroxyphenyl)prop-2-en-1-one |

Phenyl Ring Aromaticity and Heteroaromatic Analogues

The substitution pattern on the phenyl ring (Ring B) of pyrazinyl chalcones plays a critical role in modulating their chemical properties and biological activities. Research has demonstrated that the introduction of various functional groups on this ring significantly influences the electronic environment of the entire molecule. For instance, the presence of electron-withdrawing groups, such as nitro groups, has been shown to enhance the antifungal and antimycobacterial potency of these compounds. nih.gov Conversely, electron-donating groups like hydroxyl moieties also contribute to their biological profile. nih.gov

A key strategy in modifying pyrazinyl chalcones involves replacing the phenyl ring with other aromatic or heteroaromatic systems. nih.govsemanticscholar.org This approach creates "heteroaromatic analogues," expanding the structural diversity and potential therapeutic applications of the chalcone scaffold. The Claisen-Schmidt condensation is a widely employed method for synthesizing these analogues, reacting a pyrazinyl ketone with a variety of aromatic or heteroaromatic aldehydes. nih.govsemanticscholar.org

Synthesis of Hybrid Pyrazinyl Chalcone Analogues with Fused or Pendant Heterocyclic Systems (e.g., Thiophene (B33073), Pyrrole (B145914), Triazole)

The synthesis of hybrid molecules that incorporate a pyrazinyl chalcone backbone with other heterocyclic systems is a prominent strategy in medicinal chemistry. This molecular hybridization aims to combine the structural features of different pharmacophores to create novel compounds with enhanced or unique biological profiles. The Claisen-Schmidt condensation remains a fundamental reaction for these syntheses, offering a versatile platform for linking pyrazinyl ketones with various heterocyclic aldehydes or vice-versa. nih.govrsc.orgnih.gov

Thiophene-Containing Hybrids:

The incorporation of a thiophene ring into the chalcone structure has been extensively explored. These hybrids are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an appropriate acetylpyrazine and a thiophene-2-carbaldehyde (B41791) derivative, or by reacting a thienyl-ketone with a pyrazine carbaldehyde. nih.govmdpi.com For instance, pyrazinyl chalcones bearing a thiophene ring have been synthesized and investigated for their biological potential. mdpi.com A notable variation involves using more complex starting materials, such as 4-acetyl-3-(thiophen-2-yl)-1H-pyrazole, which is condensed with various aldehydes to produce pyrazolyl-thienyl-chalcone hybrids. nih.gov Another approach involves the multi-step synthesis of pyrazoles starting from thiophene-containing chalcone analogues. researchgate.net

Table 1: Examples of Synthesized Thiophene-Pyrazinyl Chalcone Analogues

| Starting Acetophenone | Starting Aldehyde | Condensation Method | Resulting Heterocyclic Hybrid | Reference |

|---|---|---|---|---|

| Acetylpyrazine | Thiophene-2-carbaldehyde | Claisen-Schmidt (Base-catalyzed) | 1-(Pyrazin-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | nih.govmdpi.com |

| 4-Acetyl-3-(thiophen-2-yl)-1H-pyrazole | Isonicotinaldehyde | Claisen-Schmidt (NaOH/Ethanol) | (E)-1-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)-3-(pyridin-4-yl)prop-2-en-1-one | nih.gov |

Pyrrole-Containing Hybrids:

Pyrrole-based pyrazinyl chalcones are another important class of hybrid compounds. Their synthesis generally follows the Claisen-Schmidt condensation pathway. nih.gov For example, new pyrrole-based chalcones have been synthesized by reacting 2-acetyl-1-methylpyrrole (B1200348) with 5-(aryl)furfural derivatives under basic conditions. nih.gov This highlights the versatility of the condensation reaction, allowing for the creation of complex hybrids containing multiple heterocyclic systems (pyrrole, furan, and pyrazine). nih.govnih.govresearchgate.net The synthesis of pyrrolyl-thienyl and pyrrolyl-pyridyl hybrid chalcones further demonstrates the modularity of this approach, enabling the combination of various heteroaromatic rings within a single chalcone framework. nih.gov

Table 2: Examples of Synthesized Pyrrole-Chalcone Analogues

| Starting Acetophenone | Starting Aldehyde | Condensation Method | Resulting Heterocyclic Hybrid | Reference |

|---|---|---|---|---|

| 2-Acetyl-1-methylpyrrole | 5-(Aryl)furfural | Claisen-Schmidt (NaOH/Methanol) | 3-(5-(Aryl)furan-2-yl)-1-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one | nih.gov |

| 1-(1H-pyrrol-2-yl)ethan-1-one | Thiophene-2-carbaldehyde | Claisen-Schmidt (Base-catalyzed) | 3-(Thiophen-2-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one | nih.gov |

Triazole-Containing Hybrids:

The fusion of a 1,2,3-triazole ring with the chalcone scaffold has yielded compounds with significant biological interest. The synthesis of these hybrids often utilizes modern chemical techniques, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comnih.gov This reaction typically involves two main steps. First, a chalcone bearing a terminal alkyne is synthesized via a standard Claisen-Schmidt condensation. mdpi.com In parallel, an organic azide (B81097) is prepared. The subsequent CuAAC reaction between the alkyne-functionalized chalcone and the organic azide efficiently and selectively forms the 1,4-disubstituted 1,2,3-triazole ring, linking the chalcone to another molecular fragment. mdpi.comresearchgate.net This method is highly modular, allowing for the synthesis of a large library of triazole-chalcone hybrids by varying both the chalcone and azide components. nih.govkit.edu

Table 3: Synthetic Approaches to Triazole-Chalcone Hybrids

| Chalcone Precursor | Azide Precursor | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Alkyne-bearing Chalcone | Organic Azide (e.g., 3-azido-1-propanol) | CuAAC (Click Chemistry) | Microwave-assisted synthesis; forms 1,4-disubstituted triazole ring. | mdpi.com |

| Pyrazolyl Azide | Terminal Alkyne | CuAAC (Click Chemistry) | Allows for facile N-functionalization of a pyrazole (B372694) ring before triazole formation. | nih.govkit.edu |

Reactivity and Chemical Transformations of 1 Pyrazin 2 Yl Prop 2 En 1 One Derivatives

Addition Reactions Across the α,β-Unsaturated Carbonyl System

The α,β-unsaturated ketone moiety in 1-(pyrazin-2-yl)prop-2-en-1-one functions as an excellent Michael acceptor. wikipedia.orgmasterorganicchemistry.com This reactivity allows for conjugate addition (1,4-addition) of a wide range of nucleophiles to the β-carbon of the propenone unit. The reaction is driven by the formation of a more stable, resonance-delocalized enolate intermediate. youtube.com

Nucleophiles suitable for this transformation include "soft" nucleophiles such as organocuprates (Gilman reagents), amines, thiols, and stabilized carbanions like those derived from malonates or β-ketoesters. wikipedia.orgmasterorganicchemistry.com For instance, the conjugate addition of organolithium reagents to structurally similar dipyridyl ethylenes has been demonstrated, suggesting a viable pathway for forming new carbon-carbon bonds with this compound. nsf.gov The general mechanism involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate to yield the 1,4-adduct. masterorganicchemistry.comyoutube.com

Enantioselective Michael additions using these substrates are also an area of interest. Research has shown that pyrazolin-5-ones can add to α,β-unsaturated ketones in the presence of chiral primary amine catalysts, affording products with high enantioselectivity. beilstein-journals.org This highlights the potential of this compound derivatives in asymmetric synthesis.

Cyclization Reactions Leading to Novel Heterocyclic Scaffolds

The 1,3-dielectrophilic nature of the propenone system makes this compound a valuable precursor for synthesizing five-membered heterocyclic rings, most notably pyrazoles and pyrazolines, through reactions with binucleophilic reagents like hydrazine (B178648) and its derivatives. nih.gov

Pyrazoles, which are aromatic five-membered heterocycles, can be synthesized from α,β-unsaturated ketones and hydrazine. wikipedia.orgyoutube.com The reaction typically proceeds through a two-step sequence. First, a cyclocondensation reaction occurs between the unsaturated ketone and hydrazine to form a non-aromatic pyrazoline intermediate. nih.govyoutube.com This intermediate is then oxidized in a subsequent step to yield the stable, aromatic pyrazole (B372694) ring. chemicalbook.com

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| α,β-Unsaturated Ketone | Hydrazine Monohydrochloride | 1. Mild condensation | 3,5-Disubstituted Pyrazole |

| 2. In situ oxidation (e.g., Br₂) | |||

| 1,3-Diketone | Hydrazine | Condensation reaction | Substituted Pyrazole |

| α,β-Unsaturated Aldehyde | Hydrazine | 1. Reaction with hydrazine | Pyrazole |

| 2. Dehydrogenation |

This table presents generalized findings for the synthesis of pyrazoles from precursors structurally related to this compound. wikipedia.orgyoutube.comorganic-chemistry.org

Pyrazolines (dihydropyrazoles) are arguably the most common products derived from the reaction of α,β-unsaturated ketones with hydrazines. sci-hub.se Unlike pyrazole synthesis, this reaction does not require a final oxidation step. The cyclocondensation of this compound with hydrazine or a substituted hydrazine, such as phenylhydrazine, directly yields the corresponding 2-pyrazoline (B94618) derivative. chemicalbook.comchim.it

The reaction is versatile and can be catalyzed by either acids (e.g., acetic acid) or bases. chemicalbook.comchim.it The mechanism can vary, sometimes initiated by a Michael-type addition of the hydrazine to the β-carbon, followed by intramolecular cyclization and dehydration. chim.it Alternatively, the reaction can begin with the formation of a hydrazone at the carbonyl carbon, which then undergoes an intramolecular cyclization. chim.it The use of substituted hydrazines (R-NHNH₂) allows for the introduction of a substituent at the N-1 position of the resulting pyrazoline ring. sci-hub.se

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type |

| α,β-Unsaturated Ketone | Hydrazine Hydrate | Formic Acid | 1-Formyl-2-pyrazoline |

| α,β-Unsaturated Ketone | Phenylhydrazine | Acetic Acid / Ultrasound | 1,3,5-Trisubstituted-2-pyrazoline |

| Chalcone (B49325) | Hydrazine | Tetrabutylammonium Iodide (Phase Transfer) | Δ²-Pyrazoline |

| α,β-Unsaturated Ketone | Hydrazine | Amberlyst-15 (Acid Catalyst) | 4,5-Dihydropyrazole |

This table summarizes common methods for synthesizing pyrazoline derivatives from α,β-unsaturated carbonyl compounds. chemicalbook.comchim.itresearchgate.net

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The pyrazine (B50134) ring's electronic properties dictate its behavior in substitution reactions. Due to the presence of two electron-withdrawing nitrogen atoms, the ring is electron-deficient. thieme-connect.de

This electron deficiency makes the pyrazine ring highly deactivated towards electrophilic aromatic substitution (EAS). thieme-connect.degcwgandhinagar.com Standard electrophilic substitution reactions like nitration or Friedel-Crafts acylation, which often require strong acidic conditions, are generally unsuccessful. The acidic reagents tend to protonate the basic nitrogen atoms, further deactivating the ring to attack by an electrophile. thieme-connect.de Therefore, direct electrophilic substitution on the pyrazine ring of this compound is not considered a viable synthetic route without the presence of strong activating groups. thieme-connect.de

Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring. thieme-connect.deum.edu.my While the parent compound lacks a leaving group, a derivative such as 2-chloro-6-(prop-2-enoyl)pyrazine could readily react with nucleophiles. Nucleophilic attack is favored at the positions ortho and para to the ring nitrogens, as the anionic intermediate (Meisenheimer complex) is stabilized by delocalizing the negative charge onto the electronegative nitrogen atoms. stackexchange.com Studies on 2-chloropyrazine (B57796) have shown that it undergoes substitution with various nucleophiles, including amines and thiolates, to yield the corresponding substituted pyrazines. um.edu.myyoutube.com

Advanced Structural Elucidation and Molecular Characterization in Research

Spectroscopic Methodologies for Comprehensive Structural Confirmation

Detailed spectroscopic data from primary research sources for 1-(Pyrazin-2-yl)prop-2-en-1-one are not available. A comprehensive structural confirmation would typically rely on the following techniques:

Infrared (IR) Spectroscopy

No experimental Infrared (IR) spectrum for this compound has been found in published literature. Such a spectrum would be expected to show characteristic absorption bands for the C=O (carbonyl) stretch of the α,β-unsaturated ketone, the C=C stretch of the vinyl group, and various C-H and C=N stretching and bending vibrations associated with the pyrazine (B50134) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Published ¹H and ¹³C NMR data specific to this compound are not available. Analysis of related chalcone (B49325) structures suggests that the ¹H NMR spectrum would feature distinct doublets for the vinylic protons, with a coupling constant characteristic of an (E)- or (Z)-configuration. The pyrazine ring protons would appear in the aromatic region of the spectrum. The ¹³C NMR spectrum would be critical for confirming the carbon skeleton, with characteristic shifts for the carbonyl carbon, the two vinylic carbons, and the carbons of the pyrazine ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

There is no reported mass spectrometry or high-resolution mass spectrometry data for this compound in the searched literature. HRMS would be essential for confirming the compound's elemental composition by providing a highly accurate mass measurement of the molecular ion.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

No published reports on the synthesis of single crystals or the resulting X-ray diffraction data for this compound could be located. SCXRD analysis is the definitive method for determining the absolute three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and crystallographic parameters.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

As no crystal structure data is available, a Hirshfeld surface analysis, which is derived from crystallographic information, has not been performed for this compound. This technique is used to visualize and quantify the intermolecular interactions within a crystal lattice, offering insights into the forces that govern crystal packing.

Conformational Analysis and Stereochemical Studies (e.g., (E)-configuration)

Without experimental data from NMR or SCXRD, a definitive conformational and stereochemical analysis of this compound cannot be conducted. It is presumed that the compound exists predominantly in the more stable (E)-configuration due to steric hindrance, a common feature in related chalcone structures, but this remains unconfirmed by published research findings.

Computational and Theoretical Investigations of Pyrazinyl Chalcones

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For pyrazinyl chalcones and their derivatives, DFT calculations are crucial for understanding their intrinsic reactivity and stability. nih.gov These studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic descriptors. bohrium.comresearchgate.net

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govbohrium.com For instance, studies on chalcone (B49325) derivatives have shown that modifications to the aromatic rings can significantly alter the HOMO-LUMO gap, thereby tuning the compound's reactivity. nih.govresearchgate.net A p-tolyl derivative of a chalcone was found to have a high HOMO-LUMO gap of 3.7374 eV, indicating high stability, whereas a p-bromophenyl derivative had a lower gap, suggesting higher chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another valuable output from DFT calculations. MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. bohrium.com This information is vital for predicting how a pyrazinyl chalcone might interact with a biological receptor, highlighting potential sites for hydrogen bonding and other non-covalent interactions. bohrium.com Furthermore, DFT can be used to calculate global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω), which provide a quantitative measure of the molecule's stability and reactivity. nih.gov

| Compound/Derivative | HOMO-LUMO Energy Gap (eV) | Indication | Reference |

|---|---|---|---|

| p-tolyl derivative (4b) | 3.7374 | High Stability | nih.gov |

| p-bromophenyl derivative (4c) | Lower than 3.7374 | High Chemical Reactivity | nih.gov |

| Chalcone-pyrazole derivative (6a) | 2.8272 | More Stable/Less Reactive | researchgate.net |

| Chalcone-pyrazole derivative (6b) | 2.3360 | Less Stable/More Reactive | researchgate.net |

| Pyrazoline derivative (S2) | 4.054 | Favorable Stability, Lower Reactivity | bohrium.com |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. researchgate.net This method is extensively used to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions for pyrazinyl chalcones.

Pyrazinyl chalcones and their analogs have been computationally evaluated against a variety of important biological targets implicated in numerous diseases.

Protein Kinases: Chalcone derivatives have been designed and docked as inhibitors of protein kinases, which are crucial regulators of cell signaling. For example, piperazine-chalcone hybrids have been docked into the active site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov These simulations revealed binding modes comparable to known inhibitors like Sorafenib, helping to explain their potent inhibitory activity (IC50 values ranging from 0.57 µM to 1.48 µM). nih.gov Similarly, fluorinated chalcone and pyrazoline analogs have been docked against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain, another critical target in cancer therapy. thaiscience.info

Main Protease (Mpro): In the context of antiviral research, particularly against SARS-CoV-2, chalcones have been investigated as inhibitors of the main protease (Mpro or 3CLpro), an enzyme essential for viral replication. researchgate.netnih.gov Docking studies have shown that chalcones can fit into the Mpro active site, interacting with key catalytic residues like Cys145 and His41. nih.gov These interactions suggest a potential mechanism of inhibition, possibly through covalent binding via a Michael addition. nih.govnih.gov

DNA Gyrase: As potential antibacterial agents, quinoline-based chalcones have been docked against bacterial DNA gyrase, an enzyme that is a well-established target for antibiotics. nih.gov These simulations predict the binding affinity and interaction patterns within the enzyme's active site. nih.govijpsdronline.com Studies have shown that bromo and chloro-substituted chalcones exhibit strong interactions with DNA gyrase, correlating with their high antibacterial activity. nih.gov

Beyond just predicting the binding pose, molecular docking provides detailed information about the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions typically include:

Hydrogen Bonds: These are crucial for specificity and affinity. Docking studies of pyrazole-chalcone hybrids with tubulin, for instance, highlight key hydrogen bonding interactions with amino acid residues in the colchicine-binding site. mdpi.com

Pi-Interactions: The aromatic rings present in pyrazinyl chalcones frequently engage in π-π stacking or π-cation interactions with aromatic or charged residues in the receptor's binding pocket.

By analyzing these interaction profiles, researchers can understand why certain derivatives are more potent than others and can rationally design new compounds with improved binding affinity and selectivity. nih.gov

| Chalcone Derivative Type | Target Enzyme | Key Findings/Binding Affinity | Reference |

|---|---|---|---|

| Piperazine-chalcone hybrids | VEGFR-2 Kinase (PDB: 4ASD) | IC50 values from 0.57 µM to 1.48 µM. | nih.gov |

| (E)-3-(furan-2-yl)-1-arylprop-2-en-1-one | SARS-CoV-2 Mpro (PDB: 5RG2, 5RG3) | IC50 values from 13.76 to 36.13 μM; interaction with Cys145 and His41. | nih.gov |

| Quinoline-based chalcones (A4, A6) | DNA Gyrase | Binding free energy (ΔG) of -8.18 and -8.88 kcal/mol. | nih.gov |

| Pyrazolone chalcone (3b) | YAP/TEAD Protein | Binding energy of -8.45 kcal/mol. | researchgate.net |

| Ciprofloxacin-chalcone hybrid | SARS-CoV-2 Mpro | EC50 of 3.93 nmol/L for viral replication inhibition. | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are performed on the best-docked chalcone-protein complexes to assess their stability and to refine the binding affinity predictions. nih.govbohrium.com

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial docked positions. A stable RMSD value over the simulation time suggests that the complex is in equilibrium and the ligand is stably bound. nih.gov

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. It helps to identify flexible regions of the protein and how ligand binding might affect them. nih.gov

Hydrogen Bond Analysis: MD simulations track the formation and breaking of hydrogen bonds between the ligand and receptor over time, providing a measure of the stability of these key interactions. nih.gov

For example, MD simulations of hybrid chalcone-thiazole derivatives bound to DNA gyrase B have confirmed the stable binding of lead compounds within the active site. nih.gov Similarly, MD studies on pyrazole-chalcone hybrids complexed with cyclin-dependent kinase 2 (CDK2) and estrogen receptor-α have demonstrated the stability of the complexes, reinforcing the docking results. bohrium.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrazinyl chalcones, 2D and 3D-QSAR models are developed to understand which molecular properties (descriptors) are most important for their activity. nih.gov

QSAR models are built using a "training set" of compounds with known activities. The resulting equation is then validated using a "test set" of compounds not included in the model development. researchgate.net The descriptors used in QSAR can be varied, including steric, electronic, hydrophobic, and topological properties. researchgate.net

Successful QSAR studies on chalcone derivatives have identified key features influencing their activity as P-glycoprotein inhibitors, such as the importance of H-bond acceptors, methoxy (B1213986) groups, and hydrophobicity. nih.gov For antibacterial chalcones, QSAR models have revealed that properties like ADME weight and HOMO energy are critical descriptors for predicting their inhibitory activity against bacteria like Bacillus pumilus. researchgate.net These models provide valuable mechanistic insights and predictive power for designing new analogs with enhanced potency. nih.gov

In Silico Prediction of Molecular Interaction Profiles and Physicochemical Parameters Relevant to Biological Systems

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates. A range of computational tools and web-based platforms, such as SwissADME, are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of compounds like pyrazinyl chalcones. nih.govbohrium.com

These in silico predictions evaluate several key physicochemical parameters and drug-likeness rules:

Lipinski's Rule of Five: This rule assesses whether a compound has properties that would make it a likely orally active drug in humans. It considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govnih.gov

Physicochemical Properties: Parameters such as water solubility, topological polar surface area (TPSA), and the number of rotatable bonds are calculated to predict oral bioavailability and membrane permeability. nih.govsemanticscholar.org

Pharmacokinetic Properties: These predictions include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov

Toxicity Prediction: In silico models can predict potential toxicities, such as carcinogenicity, mutagenicity, or cardiotoxicity (e.g., hERG inhibition). nih.govnih.gov

For various pyrazole-chalcone and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, in silico ADMET studies have been conducted, revealing that many possess good drug-like properties, high predicted GI absorption, and acceptable safety profiles, making them promising candidates for further development. bohrium.comnih.govnih.gov

Mechanistic Research on Interactions in Biological Systems in Vitro and Biophysical Approaches

Enzymatic Inhibition Mechanism Studies (In Vitro)

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. researchgate.net Under hyperglycemic conditions, the overactivation of this enzyme is implicated in the development of diabetic complications. wikipedia.org Consequently, the inhibition of ALR2 is a significant therapeutic strategy for managing these conditions. wikipedia.org Chalcones and their derivatives are recognized as a class of compounds that can act as inhibitors of ALR2. nih.gov

In a study evaluating a series of synthetic pyrazine (B50134) analogues of chalcones, some derivatives demonstrated moderate inhibitory activity against ALR2. nih.gov Specifically, pyrazine derivatives designated as 2a and 3a were found to be moderately active. nih.gov However, it is noteworthy that not all analogues with a pyrazine ring showed this activity, indicating that specific structural features are necessary for effective inhibition. nih.gov The complexity of achieving selective inhibition is a known challenge, as inhibitors must differentiate between ALR2 and the structurally similar aldehyde reductase (ALR1) to avoid toxicity. wikipedia.org

Protein kinases are crucial regulators of cellular signaling pathways, and their inhibition is a key therapeutic strategy, particularly in oncology. nih.govnih.gov The pyrazine ring is a significant heterocyclic motif found in numerous small molecule kinase inhibitors that have advanced to clinical trials. nih.govnih.gov The heteroaromatic nature of pyrazine allows it to engage in a variety of binding interactions within the ATP-binding site of kinases. nih.gov

A systematic analysis of pyrazine-based ligands in protein crystal structures reveals that the most common interaction is a hydrogen bond where a pyrazine nitrogen atom acts as an acceptor. nih.gov Other significant interactions include weak hydrogen bonds with pyrazine hydrogens as donors, π-stacking interactions with aromatic residues like phenylalanine, and coordination to metal ions. nih.gov For instance, molecular docking studies have shown that a pyrazine ring can form multiple π-π stacking interactions with residues such as Phe144, Phe200, and His172 in certain enzymes. nih.gov

While direct experimental studies on the interaction of 1-(Pyrazin-2-yl)prop-2-en-1-one with protein kinases are not specified, theoretical studies on other chalcone (B49325) derivatives predict interactions with enzymes like casein kinase 2 (CK2). These models suggest that the chalcone scaffold can fit into the kinase binding pocket, and the presence of the pyrazine moiety provides key interaction points, enhancing binding affinity and potential inhibitory activity. nih.gov

Antioxidant Mechanisms and Radical Scavenging Studies (In Vitro and Theoretical)

The antioxidant potential of pyrazine chalcone derivatives has been investigated through their ability to scavenge stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•). nih.gov In a comprehensive study of 26 synthetic chalcones featuring an alkyl-substituted pyrazine heterocycle, most were found to be non-cytotoxic and were subsequently screened for their radical scavenging capacity. nih.gov

From this set, three specific compounds—4a , 4c , and 4e —demonstrated notable DPPH• radical scavenging activity. nih.gov The efficiency of this activity was quantified by their IC₅₀ values, which represent the concentration required to scavenge 50% of the DPPH• radicals. The results for these active compounds are summarized in the table below. nih.gov

| Compound | IC₅₀ (μM) for DPPH• Scavenging |

| 4a | 126 |

| 4c | 102 |

| 4e | 105 |

| Vitamin C (Reference) | 15 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for the DPPH• radical scavenging activity of active pyrazine chalcone derivatives as reported in the literature. nih.gov

These findings indicate that specific substitutions on the pyrazine chalcone scaffold confer direct antioxidant properties. nih.gov

To elucidate the underlying chemical process of the observed antioxidant activity, theoretical modeling using density functional theory (DFT) was employed. nih.gov The computational analysis revealed that the DPPH• radical scavenging by the active pyrazine chalcones (4a , 4c , and 4e ) proceeds via a Single Electron Transfer followed by a Proton Transfer (SET-PT) mechanism. nih.gov

This two-step mechanism involves the initial transfer of an electron from the chalcone molecule to the DPPH• radical. This is followed by the transfer of a proton, which ultimately neutralizes the radical. The SET-PT pathway is a common mechanism for phenolic antioxidants and demonstrates the capacity of these pyrazine-containing compounds to donate both an electron and a proton to stabilize reactive radical species. nih.gov

Interactions with Photosynthetic Systems (In Vitro Plant Models)

Chalcones as a chemical class have been evaluated for their potential as inhibitors of photosynthesis and plant growth. Research has shown that certain chalcone derivatives can act as inhibitors of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain. For example, studies using chlorophyll (B73375) a fluorescence measurements identified specific chalcones that reduce the performance of PSII by limiting the number of active reaction centers and the energy trapped within them.

Furthermore, some chalcones have been identified as selective inhibitors of phosphoenolpyruvate (B93156) carboxylase (PEPC), a key enzyme in the C4 photosynthetic pathway common in many weed species. Another proposed mechanism involves the induction of programmed cell death in seedlings by altering mitochondrial function. While the broader family of chalcones exhibits these interactions with plant systems, specific studies detailing the effects of this compound on photosynthetic systems were not identified in the searched literature.

Molecular Basis of Anti-Infective Action (In Vitro)

Pyrazine chalcones have demonstrated a range of anti-infective properties, which have been investigated against various fungal and bacterial pathogens.

A number of studies have evaluated pyrazine chalcones for their antifungal properties. The primary mechanism of action for chalcones is often attributed to their α,β-unsaturated ketone moiety (an enone), which can act as a Michael acceptor and interact with sulfhydryl groups in essential fungal proteins, leading to inhibition of fungal growth. mdpi.com For some related chalcone series, this has been linked to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com

Research on pyrazine chalcones has shown that their antifungal activity is highly dependent on the chemical substitutions on the phenyl ring. The dermatophyte Trichophyton mentagrophytes (also referred to as Trichophyton interdigitale) has been identified as particularly susceptible. nih.govnih.govnih.gov In one study, (E)-1-(5-isopropylpyrazin-2-yl)-3-(subst. phenyl)prop-2-en-1-ones with nitro-substitutions on the phenyl ring exhibited in vitro activity against T. mentagrophytes comparable to the standard antifungal drug fluconazole. nih.govnih.gov However, the activity was not as potent as terbinafine, a common agent for treating dermatophytic mycoses. nih.govnih.gov Similarly, non-alkylated pyrazine chalcones with 2-bromo or 2-chloro substitutions demonstrated inhibitory activity against T. mentagrophytes and Candida glabrata. nih.govmdpi.com Most derivatives showed limited to no activity against other Candida species. nih.gov

Table 1: Antifungal Activity of Selected Pyrazine Chalcones

| Compound | Fungal Strain | MIC (µM) | Reference |

|---|---|---|---|

| (2E)-3-(2-Chlorophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one | Trichophyton interdigitale | 125 | nih.gov |

| (2E)-3-(2-Bromophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one | Trichophyton interdigitale | 62.5 | nih.gov |

| (2E)-3-(2-Chlorophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one | Candida glabrata | >250 | nih.gov |

| (2E)-3-(2-Bromophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one | Candida glabrata | 125 | nih.gov |

| (E)-1-(5-Isopropylpyrazin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | Trichophyton mentagrophytes | 62.5 | nih.gov |

Pyrazine-containing compounds have long been a cornerstone of tuberculosis treatment, with pyrazinamide (B1679903) being a key first-line drug. Research into pyrazine chalcones has revealed their potential as a novel class of antimycobacterial agents. nih.govnih.gov Studies consistently show that the presence of electron-withdrawing groups, such as nitro or halogen substituents, on the phenyl ring of the chalcone structure enhances the activity against Mycobacterium tuberculosis H37Rv. nih.govnih.govnih.gov For instance, several nitro-substituted (E)-1-(5-isopropylpyrazin-2-yl)-3-phenylprop-2-en-1-ones displayed significant antimycobacterial potency. nih.govnih.gov Similarly, certain halogenated derivatives inhibited the growth of M. kansasii and M. smegmatis with potencies comparable to the standard drug isoniazid. nih.govmdpi.com

Table 2: Antimycobacterial Activity of Selected Pyrazine Chalcones against M. tuberculosis H37Rv

| Compound | MIC (µM) | Reference |

|---|---|---|

| (E)-1-(5-Isopropylpyrazin-2-yl)-3-(2-nitrophenyl)prop-2-en-1-one | 62.5 | nih.gov |

| (E)-1-(5-Isopropylpyrazin-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one | 31.25 | nih.gov |

| (2E)-3-(2-Chlorophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one | >250 | nih.gov |

| (2E)-3-(2-Bromophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one | 125 | nih.gov |

The antibacterial potential of pyrazine chalcones has been investigated, particularly against Gram-positive pathogens like Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains. nih.govnih.gov Halogenated pyrazine-based chalcones have shown promising activity. nih.govmdpi.comnih.gov For example, a 2-chloro substituted pyrazine chalcone demonstrated the highest inhibitory effect against Staphylococcus sp. in one study. nih.govmdpi.com Another comprehensive study on brominated and chlorinated pyrazine chalcones confirmed their bactericidal action against a panel of staphylococcal and enterococcal clinical isolates. nih.gov One brominated chalcone, designated CH-0y, exhibited anti-staphylococcal activity with MIC values ranging from 15.625 to 62.5 µM. nih.gov These compounds are considered potential structural templates for developing adjuvants to be used with conventional antibiotics. nih.gov

**Table 3: Antibacterial Activity of Selected Halogenated Pyrazine Chalcones against *Staphylococcus aureus***

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| CH-0y (a brominated pyrazine chalcone) | S. aureus (MRSA) | 31.25 | nih.gov |

| CH-0y (a brominated pyrazine chalcone) | S. aureus (VRSA) | 62.5 | nih.gov |

| CH-0w (a chlorinated pyrazine chalcone) | S. aureus (MRSA) | 62.5 | nih.gov |

| CH-0w (a chlorinated pyrazine chalcone) | S. aureus (VRSA) | 125 | nih.gov |

| (2E)-3-(2-Chlorophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one | S. aureus | 62.5 | nih.gov |

Currently, there is no information available in the scientific literature that investigates or identifies this compound or its chalcone analogues as inhibitors of the specific bacterial enzymes DNA gyrase, MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), or DHPS (dihydropteroate synthase).

However, related research on the antitubercular mechanism of pyridyl chalcones, which are structurally similar to pyrazine chalcones, has pointed to other potential targets. Docking studies predicted that a potent pyridyl chalcone binds with high affinity to M. tuberculosis protein tyrosine phosphatase B (PtpB). mdpi.com This enzyme is crucial for the survival of the bacterium within host macrophages, making it a key target for new anti-tubercular drugs. This suggests a possible avenue of investigation for the mechanism of action of pyrazine chalcones.

Cellular Pathway Modulation Studies (In Vitro)

In vitro studies on compounds structurally related to this compound have demonstrated their capacity to induce cell cycle arrest and apoptosis in various cancer cell lines. These effects are often mediated through the modulation of key regulatory proteins within cellular signaling cascades.

Apoptosis Induction Mechanisms

One area of significant interest is the ability of pyrazine derivatives to trigger programmed cell death, or apoptosis, in cancer cells. For instance, a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP) , has been shown to induce apoptosis in human chronic myeloid leukemia K562 cells. nih.gov The mechanism of action for 2-mOPP involves the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic proteins Bcl-2 and Survivin. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the caspase cascade and subsequent cell death.

Similarly, studies on imidazo[1,2-a]pyrazine (B1224502) derivatives have also highlighted their pro-apoptotic potential. Certain compounds in this series were found to induce apoptosis in Dami cells, a human megakaryoblastic leukemia cell line. nih.gov The apoptotic effects of these derivatives were linked to their ability to increase intracellular cyclic AMP (cAMP) levels by inhibiting phosphodiesterase (PDE). nih.gov

The table below summarizes the findings on apoptosis induction by related pyrazine compounds.

| Compound/Derivative | Cell Line | Apoptotic Mechanism | Key Molecular Targets |

| 2-mOPP | K562 (Chronic Myeloid Leukemia) | Intrinsic Pathway | Bax (upregulation), Bcl-2 (downregulation), Survivin (downregulation) |

| Imidazo[1,2-a]pyrazines | Dami (Megakaryoblastic Leukemia) | cAMP-mediated | Phosphodiesterase (PDE) |

Cell Cycle Arrest

In addition to inducing apoptosis, pyrazine derivatives have been observed to halt the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. The compound 2-mOPP was found to cause cell cycle arrest in the G0/G1 phase in K562 cells. nih.gov This arrest prevents the cells from entering the DNA synthesis (S) phase, a crucial step for cell division. The increased population of cells in the sub-G1 phase further confirmed the induction of apoptosis following cell cycle arrest. nih.gov

Another study on a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, DHPITO , demonstrated its ability to arrest colorectal cancer cells at the G2/M phase. mdpi.com This effect was mediated by the stabilization of microtubules, which are essential for the formation of the mitotic spindle during cell division. mdpi.com

The following table outlines the observed effects of related pyrazine compounds on the cell cycle.

| Compound/Derivative | Cell Line | Cell Cycle Phase of Arrest | Mechanism of Action |

| 2-mOPP | K562 (Chronic Myeloid Leukemia) | G0/G1 | Not fully elucidated, precedes apoptosis |

| DHPITO | Colorectal Cancer Cells | G2/M | Microtubule stabilization |

Structure-Activity Relationships (SAR) Derived from Mechanistic In Vitro and Theoretical Data

The biological activity of pyrazine-containing compounds is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for their therapeutic effects. While direct SAR data for this compound is limited, research on analogous compounds, particularly those containing a propenone or a related pharmacophore, provides valuable predictive insights.

A review of SAR studies on various anticancer compounds highlights the importance of the α,β-unsaturated ketone moiety (a propenone system) present in this compound. This Michael acceptor is a common feature in many biologically active molecules and is known to react with nucleophilic residues in proteins, such as cysteine thiols, leading to the modulation of their function.

SAR analyses of (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivatives, which share the propenone core, have revealed that the nature and position of substituents on the aromatic rings significantly influence their cytotoxic activity. mdpi.com For instance:

Electron-donating groups , such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups, on the phenyl ring attached to the propenone nitrogen were found to enhance cytotoxic effects. mdpi.com

Conversely, electron-withdrawing groups , like chloro (-Cl) and trifluoromethyl (-CF3), on the same ring generally led to decreased activity. mdpi.com

These findings suggest that the electronic properties of substituents on the pyrazine ring of this compound and any modifications to the propenone linker could dramatically alter its biological activity.

Furthermore, SAR studies on imidazo[1,2-a]pyrazine derivatives have shown that lipophilicity can be a crucial factor for their antiproliferative effects, independent of their action on phosphodiesterases or purinoceptors for some analogues. nih.govnih.gov

The table below summarizes the general SAR principles derived from related compound classes.

| Structural Feature | Influence on Activity | Rationale (Hypothesized) |

| α,β-Unsaturated Ketone | Essential for activity | Acts as a Michael acceptor, forming covalent bonds with target proteins. |

| Electron-Donating Groups | Generally enhance activity | May increase the electron density of the molecule, affecting binding affinity or reactivity. |

| Electron-Withdrawing Groups | Generally decrease activity | May alter the electronic properties and reduce target interaction. |

| Lipophilicity | Can be a key determinant | Affects cell membrane permeability and access to intracellular targets. |

It is important to reiterate that these SAR insights are drawn from structurally related compounds and may not be directly extrapolated to this compound without direct experimental validation. Theoretical and computational studies, such as molecular docking, could further elucidate the potential interactions of this specific compound with biological targets. nih.govrsc.org

Role As Molecular Scaffolds and Precursors for Advanced Chemical Entities

Building Blocks for Complex Fused Heterocyclic Systems (e.g., Pyrazinoindoles, Pyrrolopyrazines)

The inherent reactivity of the 1-(Pyrazin-2-yl)prop-2-en-1-one framework makes it an ideal starting material for constructing intricate fused heterocyclic systems. The electrophilic nature of the double bond in the propenone linker is particularly suited for reactions that build new rings onto the pyrazine (B50134) core.

A primary strategy for this is the Michael addition reaction. nih.gov In this type of reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated ketone. Heterocyclic compounds like indoles and pyrroles can serve as effective nucleophiles. nih.govscispace.com The addition of an indole (B1671886) or pyrrole (B145914) to this compound creates a larger adduct. This intermediate can then undergo an intramolecular cyclization and dehydration sequence to form a new fused ring system.

Pyrazinoindoles: The reaction of an indole with this compound can lead to the formation of a pyrazinoindole scaffold. The indole nitrogen or C3-position can act as the nucleophile in the initial Michael addition. Subsequent intramolecular reaction between a nitrogen on the pyrazine ring and a suitable group on the indole portion of the intermediate would forge the final fused structure. The synthesis of pyrazino[1,2-a]indol-1-ones through a Michael addition pathway highlights the viability of this approach in forming complex indole-fused heterocycles. nih.gov

Pyrrolopyrazines: Similarly, pyrrole can be used as a nucleophile in a Michael addition reaction. nih.gov The resulting intermediate, containing both a pyrazine and a pyrrole moiety, sets the stage for a subsequent ring-closing reaction to yield a pyrrolopyrazine derivative. Dihydropyrrolo[1,2-a]pyrazinones are a class of heterocycles present in a wide range of bioactive natural products, and synthetic strategies often involve fusing a pyrazinone to an existing pyrrole ring. mdpi.com The use of this compound as the pyrazine-containing building block represents a plausible route to such valuable scaffolds.

Intermediates in Multi-Step Organic Synthesis for Diverse Molecular Architectures

Beyond being a primary building block for fused systems, this compound functions as a crucial intermediate in multi-step synthetic sequences aimed at creating a wide array of molecular architectures. nih.gov The chalcone (B49325) framework is a well-established and versatile precursor in heterocyclic synthesis. thepharmajournal.comscholarsresearchlibrary.comnih.gov

One of the most prominent applications of chalcone intermediates is in the synthesis of pyrazolines. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to possess a range of biological activities. thepharmajournal.com The synthesis is typically achieved through the condensation reaction of an α,β-unsaturated ketone (a chalcone) with hydrazine (B178648) or a substituted hydrazine. thepharmajournal.com

In this context, this compound can react with hydrazine hydrate. The reaction proceeds via the addition of the hydrazine to the carbon-carbon double bond, followed by an intramolecular cyclization and dehydration to yield a pyrazinyl-substituted pyrazoline. This transformation effectively converts the linear enone system into a new five-membered heterocyclic ring, demonstrating the utility of the parent compound as a key stepping stone to different classes of heterocycles.

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Significance |

| This compound | Hydrazine Hydrate | Pyrazinyl-substituted Pyrazoline | Serves as a key intermediate for converting a chalcone into a pyrazoline derivative. thepharmajournal.com |

| This compound | Phenylhydrazine | Phenyl- and Pyrazinyl-substituted Pyrazoline | Allows for the introduction of further diversity into the final molecular architecture. thepharmajournal.com |

Scaffold Modification Strategies for Enhanced Mechanistic Selectivity in Molecular Interactions

The this compound scaffold can be systematically modified to fine-tune its properties and enhance its selectivity in molecular interactions. Such modifications are a cornerstone of medicinal chemistry, where small structural changes can lead to significant differences in biological activity.

Research into pyrazine analogs of chalcones has demonstrated how modifications to the core structure influence their biological effects. nih.gov By synthesizing a series of related compounds and comparing their activities, clear structure-activity relationships (SAR) can be established. For example, studies have compared the antifungal and antimycobacterial activities of various (E)-1-(5-alkylpyrazin-2-yl)-3-(substituted-phenyl)prop-2-en-1-ones. nih.gov

Key modification strategies include:

Altering Substituents on the Pyrazine Ring: The biological potency of these chalcone analogs can be influenced by the nature of the alkyl group attached to the pyrazine ring. In one study, derivatives with a non-branched propyl group on the pyrazine ring showed high antifungal potency, whereas substitution with a bulkier tert-butyl group appeared to be more favorable for antimycobacterial activity. nih.gov A later study investigated an isopropyl group to further probe this relationship. nih.gov

Varying Substituents on the Phenyl Ring: The type and position of substituents on the phenyl ring at the other end of the chalcone are also critical. Comparisons between nitrophenyl and hydroxyphenyl derivatives have shown that these changes significantly impact biological outcomes. nih.gov The specific placement of a nitro group (e.g., 2-nitro, 3-nitro, or 4-nitro) can lead to variations in activity.

These findings illustrate that the this compound scaffold is highly tractable. It allows chemists to make deliberate structural adjustments to optimize the molecule's interaction with a specific biological target, thereby enhancing its mechanistic selectivity.

| Scaffold Modification | Example Substituent | Observed Effect on Biological Activity | Reference |

| Substitution on Pyrazine Ring | Isopropyl vs. Propyl | The size and branching of the alkyl group can modulate the balance between antifungal and antimycobacterial potency. | nih.gov |

| Substitution on Phenyl Ring | Nitrophenyl vs. Hydroxyphenyl | The electronic nature of the substituent significantly alters the biological activity profile of the compound. | nih.gov |

Q & A

Q. What are the optimal synthetic routes for 1-(Pyrazin-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized to improve yield and purity?

Answer: The compound is typically synthesized via Claisen-Schmidt condensation , reacting pyrazine-2-carbaldehyde with acetyl derivatives under basic conditions (e.g., NaOH/ethanol). Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalyst use : Acidic or basic catalysts (e.g., piperidine) improve enolate formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product from by-products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer:

- ¹H/¹³C NMR : Confirm the α,β-unsaturated ketone moiety (δ 6.5–8.0 ppm for vinyl protons; δ 190–200 ppm for carbonyl carbon). Coupling constants (J = 12–16 Hz) distinguish E/Z isomerism.

- IR Spectroscopy : Strong absorption at ~1650–1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch).

- Mass Spectrometry (ESI/MS) : Molecular ion peaks ([M+H]⁺) validate molecular weight.

Data interpretation requires cross-referencing with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

Answer:

- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) to assess binding affinity (IC₅₀ values).

- Antimicrobial screening : Disk diffusion or microdilution methods against bacterial/fungal strains.

- Cytotoxicity testing : MTT assays on mammalian cell lines to determine selectivity indices.

Dose-response curves and positive controls (e.g., known inhibitors) are critical for validation .

Advanced Research Questions

Q. How can SHELX software be applied to determine the crystal structure of this compound derivatives?

Answer:

- Data collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).

- Structure solution : Employ SHELXD for phase problem resolution via direct methods.

- Refinement : SHELXL refines positional/thermal parameters, incorporating hydrogen bonding (e.g., C=O⋯H-N interactions) and graph set analysis (e.g., Etter’s rules) for supramolecular packing .

Q. What computational methods (e.g., DFT) are suitable for studying electronic properties, and how do they correlate with experimental data?

Answer:

- DFT calculations : Use B3LYP/6-311++G(d,p) to compute HOMO-LUMO gaps, molecular electrostatic potentials (MEPs), and Fukui indices for reactivity hotspots.

- Vibrational analysis : Compare computed IR/Raman spectra with experimental data to assign vibrational modes (e.g., C=O stretching).

- NMR chemical shifts : GIAO method predicts ¹H/¹³C shifts, with deviations <5% indicating reliable structural models .

Q. How should researchers address contradictions between theoretical predictions and experimental results in reactivity studies?

Answer:

- Re-examine computational parameters : Adjust basis sets (e.g., include diffuse functions) or solvent models (PCM for polar solvents).

- Mechanistic alternatives : Explore keto-enol tautomerism or radical intermediates via multireference methods (CASSCF).

- Hybrid approaches : Combine MD simulations with QM/MM to model solvent effects on reaction pathways .

Q. What strategies can be employed to modify the pyrazine ring to enhance target selectivity in drug design?

Answer:

- Substituent introduction : Electron-withdrawing groups (e.g., -NO₂, -Cl) at C3/C5 positions modulate π-π stacking with aromatic residues.

- Bioisosteric replacement : Replace pyrazine with triazole or pyrimidine rings to alter hydrogen-bonding capacity.

- SAR studies : Synthesize analogs with varying substituents and correlate structural features with bioactivity (e.g., IC₅₀ trends) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.